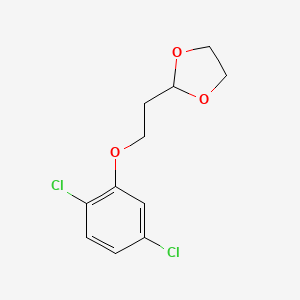
2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C11H12Cl2O3 and its molecular weight is 263.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxolane ring, which contributes to its stability and biological activity. The presence of the dichlorophenoxy group enhances its interaction with biological targets, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within microorganisms. The dichlorophenoxy moiety can inhibit or activate certain biological pathways, while the dioxolane structure aids in membrane penetration.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.
Antibacterial Activity
A study on similar compounds revealed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for various derivatives . The compound's structural analogs have demonstrated comparable efficacy against resistant strains.
Antifungal Activity
The antifungal properties of this compound have also been explored. Research shows that derivatives of this compound exhibit strong antifungal activity against Candida albicans and filamentous fungi like Aspergillus fumigatus, with some compounds showing effectiveness equivalent to established antifungal agents like ketoconazole .
Comparative Biological Activity
To better understand the efficacy of this compound, a comparison with related compounds is essential. The following table summarizes the biological activity of selected compounds:
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625-1250 | Effective against C. albicans |
| 2-(4-Dichlorophenoxy)acetic acid | 500-1000 | Moderate against C. albicans |
| Polyazole derivatives from 2-(2,4-dichlorophenyl) | 250-500 | Effective against A. fumigatus |
Case Studies
- Antimicrobial Screening : A series of synthesized dioxolanes were tested for their antibacterial and antifungal activities. The results indicated that most compounds exhibited excellent antifungal activity against C. albicans, while some showed significant antibacterial effects against S. epidermidis and P. aeruginosa .
- Structure-Activity Relationship Analysis : In a study focusing on polyazole derivatives derived from similar dioxolanes, researchers found that modifications in the chlorine substitution pattern significantly enhanced antifungal properties against pathogenic fungi .
Propiedades
IUPAC Name |
2-[2-(2,5-dichlorophenoxy)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c12-8-1-2-9(13)10(7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWFZFKRANRUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













